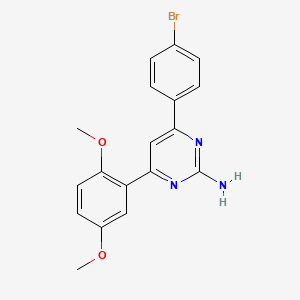
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-BEDO-DMP, is a heterocyclic amine compound that belongs to the family of benzodioxoles. It is a relatively new compound that was first synthesized in 2013, and has since been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of inflammatory and chronic pain. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumorigenic properties. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, due to its ability to modulate the activity of neurotransmitters.
Mécanisme D'action
The exact mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, and to have anti-tumorigenic properties. Additionally, it has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it is non-toxic and has a low risk of side effects. However, it is important to note that 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is still an experimental compound, and its safety and efficacy have not yet been fully established.
Orientations Futures
There are several potential future directions for 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. It could be further studied for its potential use in the treatment of cancer, neurological disorders, and other diseases. Additionally, it could be studied for its potential use in the treatment of pain and inflammation. Additionally, it could be studied for its potential use in the treatment of addiction, as it has been found to modulate the activity of certain neurotransmitters. Finally, it could be studied for its potential use as an anti-aging agent, as it has been found to have anti-inflammatory and anti-tumorigenic properties.
Méthodes De Synthèse
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is synthesized through a three-step process. The first step involves the condensation reaction of 2,5-dimethoxyphenylhydrazine with 1,3-benzodioxole-5-carbaldehyde to form an intermediate. The intermediate is then reacted with acetic anhydride to form a cyclic intermediate, which is then reacted with sodium methoxide to form 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. This synthesis method has been found to be efficient and cost-effective, making it suitable for large-scale production.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-23-12-4-6-16(24-2)13(8-12)15-9-14(21-19(20)22-15)11-3-5-17-18(7-11)26-10-25-17/h3-9H,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTYDFFQEZQGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














